An In-depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
An In-depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) is a fluoroalkylsilane (FAS) that has garnered significant interest for its ability to create surfaces with extremely low surface energy.[1] Its unique molecular structure, featuring a long perfluorinated tail and a reactive triethoxysilane headgroup, allows for the formation of robust self-assembled monolayers (SAMs) on various substrates.[2][3] These coatings impart exceptional hydrophobicity and oleophobicity, making them ideal for a wide range of applications, including the development of self-cleaning surfaces, anti-fouling coatings, and specialized materials in the biomedical and pharmaceutical fields.[1][4] This technical guide provides a comprehensive overview of the chemical properties of PFDTES, detailed experimental protocols for its characterization, and visualizations of key chemical processes.
Core Chemical and Physical Properties
The distinct properties of PFDTES stem from its hybrid organic-inorganic nature. The perfluorinated alkyl chain provides a non-polar, low-energy surface, while the triethoxysilane group allows for covalent bonding to hydroxylated surfaces.[2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉F₁₇O₃Si | [5] |
| Molecular Weight | 610.38 g/mol | [1][5] |
| Appearance | Colorless liquid | [6] |
| Density | 1.389 g/mL at 25 °C | [7] |
| Boiling Point | 209-230 °C | [7] |
| Refractive Index | n20/D 1.342 | [7] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Purity | Typically >95% (GC) | [8] |
| Solubility | Miscible with ethanol and tetrahydrofuran.[9] | [9] |
| Surface Property | Value | Substrate | Reference |
| Water Contact Angle | > 150° (superhydrophobic) | Various | [4] |
| Oil Contact Angle | Approaching 0° (superoleophobic) | Various | [4] |
| Surface Energy | Low (specific values vary with substrate and preparation) | N/A | [1] |
| Thermal Stability | Significant monolayer desorption observed below 300 °C for a similar compound (1H,1H,2H,2H-perfluorodecyltrichlorosilane).[10] Conformational order is maintained up to 423 K (150 °C) for a similar compound.[6] | Oxidized Si(100) | [6][10] |
Synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
The synthesis of PFDTES is typically achieved through the hydrosilylation of 1H,1H,2H-perfluoro-1-decene with triethoxysilane in the presence of a platinum catalyst.[11]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a reaction vessel, combine 1H,1H,2H-perfluoro-1-decene and triethoxysilane.[11]
-
Catalyst Addition: Introduce a platinum-based catalyst, such as a chloroplatinic acid solution in isopropanol.[11]
-
Reaction: The reaction is typically carried out at a controlled temperature, for example, 25 °C.[11]
-
Purification: After the reaction is complete, the volatile components are removed by distillation under reduced pressure to yield the final product.[11]
Caption: Synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane.
Surface Modification: Hydrolysis and Condensation
The utility of PFDTES in surface modification relies on the hydrolysis of its ethoxy groups to form reactive silanol groups, followed by condensation with hydroxyl groups on a substrate surface and/or with other hydrolyzed PFDTES molecules.[2] This process forms a stable, covalently bonded self-assembled monolayer.
Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM)
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) to remove organic contaminants and ensure a hydroxylated surface. This can be achieved using methods such as piranha solution treatment or UV/ozone cleaning.
-
Silane Solution Preparation: Prepare a dilute solution of PFDTES in an anhydrous solvent (e.g., ethanol, toluene).
-
Immersion: Immerse the cleaned substrate in the PFDTES solution. The deposition is often carried out in a controlled environment to minimize water contamination in the bulk solution.
-
Rinsing: After the desired immersion time, remove the substrate and rinse it thoroughly with the solvent to remove any physisorbed molecules.
-
Curing: Cure the coated substrate, typically by heating, to promote the formation of a stable siloxane network.
Caption: Hydrolysis and condensation of PFDTES on a substrate.
Characterization of PFDTES-Coated Surfaces
Several analytical techniques are employed to characterize the properties of surfaces modified with PFDTES.
Experimental Protocol: Contact Angle Measurement
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a liquid dispensing system.
-
Sample Preparation: Place the PFDTES-coated substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet of a probe liquid (e.g., deionized water for hydrophobicity, diiodomethane for surface energy calculations) onto the surface.
-
Image Acquisition and Analysis: Capture an image of the droplet and use software to measure the angle between the tangent of the droplet and the substrate surface at the three-phase contact point.
Experimental Protocol: Surface Energy Determination (Owens-Wendt-Rabel-Kaelble Method)
-
Contact Angle Measurements: Measure the contact angles of at least two different probe liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane) on the PFDTES-coated surface.[4][12]
-
Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) equation to calculate the dispersive and polar components of the solid's surface free energy from the measured contact angles and the known surface tensions of the liquids.[3][12]
Experimental Protocol: Thermal Stability Assessment (Thermogravimetric Analysis)
-
Instrumentation: Utilize a thermogravimetric analyzer (TGA).[13]
-
Sample Preparation: Place a small, known amount of the PFDTES liquid into a TGA sample pan.[14]
-
Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.[13] The onset of significant mass loss indicates the decomposition temperature.
Caption: Experimental workflow for PFDTES surface modification and characterization.
Conclusion
1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a highly effective surface modifying agent capable of producing superhydrophobic and oleophobic surfaces. Its utility is derived from the unique combination of a perfluorinated alkyl chain and a reactive triethoxysilane group. Understanding the chemical properties and the mechanisms of surface functionalization is crucial for its application in advanced materials, including those relevant to drug development and biomedical devices. The experimental protocols outlined in this guide provide a framework for the synthesis, application, and characterization of PFDTES-based surface coatings.
References
- 1. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Thermal behavior of perfluoroalkylsiloxane monolayers on the oxidized Si(100) surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. How to determine the surface energy of solids [dataphysics-instruments.com]
- 5. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | C16H19F17O3Si | CID 145374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epfl.ch [epfl.ch]
- 8. kt.dtu.dk [kt.dtu.dk]
- 9. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 12. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
